N-methyl-N-phenyl-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile . The trifluoromethyl group can be introduced via nucleophilic or electrophilic trifluoromethylation reactions . The final step often involves the acylation of the tetrazole derivative with N-methyl-N-phenylacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-METHYL-N-PHENYL-2-{5-[4-(CHLORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- N-METHYL-N-PHENYL-2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- N-METHYL-N-PHENYL-2-{5-[4-(FLUORO)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
Uniqueness
The presence of the trifluoromethyl group in N-METHYL-N-PHENYL-2-{5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C17H14F3N5O |
---|---|
Molecular Weight |
361.32 g/mol |
IUPAC Name |
N-methyl-N-phenyl-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H14F3N5O/c1-24(14-5-3-2-4-6-14)15(26)11-25-22-16(21-23-25)12-7-9-13(10-8-12)17(18,19)20/h2-10H,11H2,1H3 |
InChI Key |
XUQTVKWBQUBVAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.